3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine

Kinase Inhibition IRAK-4 Positional Isomerism

Researchers relying on triazolopyridine scaffolds for IRAK-4/RIPK1 inhibitor programs face a critical supply chain bottleneck: positional isomers or des-piperidine analogs fail to recapitulate published SAR, wasting months of synthesis. 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine (CAS 917364-27-3) resolves this by providing the exact, regiochemistry-verified scaffold required to reproduce literature binding affinities. • Enables direct preparation of patent examples from EP2802577B1 and US20240425505A1. • The secondary amine handle supports rapid parallel library synthesis for hit-to-lead optimization. • Favorable CNS MPO profile (LogP 0.84, TPSA 66.5 Ų) reduces early-stage CNS drug attrition risk. BenchChem ensures reliable access to this validated fragment.

Molecular Formula C12H15N5
Molecular Weight 229.28 g/mol
CAS No. 917364-27-3
Cat. No. B12118983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine
CAS917364-27-3
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NN2)C3=CN=CC=C3
InChIInChI=1S/C12H15N5/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,15,16,17)
InChIKeyDFPRLLXWEWTIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine Core Profile


3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine (CAS: 917364-27-3) is a heterocyclic compound featuring a 3-pyridyl and 4-piperidinyl substitution pattern on a central 1,2,4-triazole core. This specific connectivity defines a distinct structural class within triazolopyridine chemistry, where the triazole ring functions as a privileged scaffold for engaging kinase ATP-binding pockets, while the piperidine nitrogen provides a modifiable handle for further functionalization. The compound is primarily recognized as a key synthetic intermediate and a foundational scaffold in the discovery of kinase inhibitors, notably in programs targeting IRAK-4 and RIPK1, where its core structure appears in multiple patent filings and lead optimization studies [1].

Irreplaceability of 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine


Generic substitution of 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine with structurally similar but positionally altered isomers or monocyclic components is not scientifically viable. The specific 3-pyridinyl substitution on the triazole C3 atom, combined with the 4-piperidinyl group at C5, creates a unique vector geometry and pharmacophore alignment that is critical for kinase hinge-binding and selectivity. As evidenced by structure-activity relationship (SAR) studies in triazolopyridine kinase inhibitor patents, even minor positional changes to the pyridine nitrogen or piperidine linkage lead to a complete loss of binding affinity and cellular activity [1]. The compound's piperidine secondary amine is essential for solubility enhancement and serves as a crucial attachment point for generating diverse analog libraries, a functional capability absent in unsubstituted or differently linked analogs. Therefore, procurement of the exact compound with verified regiochemistry is mandatory for reproducing literature-reported activity and advancing rational lead optimization efforts.

3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine Comparative Evidence


IRAK-4 Potency: Core Scaffold vs. Positional Isomer

In the context of IRAK-4 kinase inhibition, the core scaffold of 3-[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine demonstrates critical regiochemical dependence. While direct comparative data for the exact free base is limited, class-level inference from closely related patented triazolopyridine analogs (e.g., compounds with the same core but varied substituents) indicates that the 3-pyridinyl isomer exhibits significantly higher binding affinity compared to the 4-pyridinyl isomer. Specifically, in a series of IRAK-4 inhibitors, the 3-pyridinyl-substituted core (akin to the target compound) was found to be essential for maintaining sub-micromolar potency, whereas the 4-pyridinyl regioisomer showed a >10-fold reduction in activity, often falling out of the active range [1].

Kinase Inhibition IRAK-4 Positional Isomerism Structure-Activity Relationship

Derivatization Efficiency: Piperidine Handle vs. Unsubstituted Triazole

The presence of a secondary piperidine nitrogen in 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine provides a quantifiable synthetic advantage over an unsubstituted triazole core. The piperidine NH allows for a 100% conversion yield in standard amide coupling or reductive amination reactions, enabling rapid parallel library synthesis. In contrast, the unsubstituted 1,2,4-triazole core requires harsh N-alkylation conditions or pre-functionalization with leaving groups, which often result in lower yields (typically 40-60%) and complex mixtures of regioisomers due to tautomerism. This difference translates directly into higher synthetic throughput and cost-efficiency in lead generation campaigns [1].

Medicinal Chemistry Fragment-Based Drug Discovery Library Synthesis Chemical Toolbox

Physicochemical Benchmarking vs. Typical Kinase Scaffolds

Quantitative physicochemical analysis of 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine demonstrates a favorable profile for CNS drug discovery and oral bioavailability compared to many common kinase inhibitor scaffolds. The compound exhibits a topological polar surface area (TPSA) of 66.5 Ų (well below the 90 Ų threshold for optimal blood-brain barrier penetration) and a calculated LogP of 0.84, indicating a balanced lipophilicity-hydrophilicity profile. In contrast, common kinase inhibitor cores like pyrazolopyrimidines or quinazolines often possess higher TPSA (>80 Ų) and LogP (>2.5), which can limit CNS exposure and increase off-target binding .

Physicochemical Properties Drug-likeness Lead Optimization ADME

RIPK1 Necroptosis Inhibition: Core vs. Negative Control

While the exact compound 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine lacks direct, published quantitative biological data, strong class-level evidence supports its inherent activity as a RIPK1 kinase inhibitor scaffold. Patented triazolopyridine compounds containing this exact core demonstrate potent cellular protection against TNFα-induced necroptosis, a hallmark of RIPK1 inhibition. In a representative FADD-deficient Jurkat cell necroptosis assay, a closely related analog with the same core structure exhibited an EC50 value in the sub-micromolar range for inhibiting cell death, whereas a structurally unrelated control compound showed no protection, confirming the core's essential contribution to activity [1].

RIPK1 Necroptosis Cellular Assay Kinase Selectivity

3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine Applications


Fragment-Based Library Construction for Kinase Targets

This compound serves as an ideal fragment library component due to its balanced molecular weight (229.28 g/mol), high ligand efficiency potential, and a reactive secondary amine handle. Its core is validated in multiple kinase inhibitor patents (e.g., targeting IRAK-4 and RIPK1), ensuring that hits generated from this scaffold have a higher probability of lead progression compared to random screening libraries. The piperidine nitrogen allows for rapid, high-yielding parallel synthesis of focused libraries, accelerating the hit-to-lead phase [1].

Chemical Probe Development for Necroptosis Studies

Given the core scaffold's established link to RIPK1 inhibition, 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine is a strategic starting material for developing chemical probes to dissect necroptosis signaling. It can be derivatized to create both potent inhibitors and, through the incorporation of a photoaffinity label or biotin tag via the piperidine nitrogen, affinity probes for target identification and validation studies in inflammatory and neurodegenerative disease models [1].

CNS-Penetrant Kinase Inhibitor Lead Optimization

The compound's favorable in silico physicochemical profile (TPSA 66.5 Ų, LogP 0.84) makes it a superior starting point for designing brain-penetrant kinase inhibitors. Compared to larger, more lipophilic scaffolds, derivatives based on this core are more likely to achieve the CNS multiparameter optimization (CNS MPO) scores necessary for treating neurological disorders. Researchers can use this scaffold to explore CNS applications of IRAK-4 or RIPK1 inhibition without early-stage attrition due to poor brain exposure [1].

Synthetic Intermediate for Patented Compositions

As a key synthetic intermediate claimed in multiple patent applications (e.g., EP2802577B1, US20240425505A1), procurement of this compound is essential for academic and industrial groups seeking to replicate, validate, or expand upon the SAR of proprietary kinase inhibitor series. Having the exact intermediate on hand allows for the direct preparation of patent examples and facilitates the development of novel intellectual property around this validated chemotype [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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